molecular formula C16H19F3N2O3 B1405402 tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1799434-58-4

tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B1405402
M. Wt: 344.33 g/mol
InChI Key: NPSQKXVMGCVILS-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate” is a chemical compound with the CAS Number: 1799434-58-4 . It has a molecular weight of 344.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-9-11(20-13(22)16(17,18)19)8-10-6-4-5-7-12(10)21/h4-7,11H,8-9H2,1-3H3,(H,20,22) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.33 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

  • Synthesis of Quinazoline Antifolates :The compound is used in the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, which are potent inhibitors of human thymidylate synthase, a key enzyme in DNA synthesis (Pawełczak et al., 1989).

  • In Chemical Transformations :tert-Butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, undergoes various chemical reactions including reaction with maleic anhydride to form complex structures (Moskalenko & Boev, 2014).

  • Formation of 1,2-Dihydroquinoline Derivatives :The compound plays a role in the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives, which are synthesized efficiently in alcoholic solvent, particularly in bulky tert-butyl alcohol (Matsumoto, Mori, & Akazome, 2010).

  • Glycuronamide Synthesis :It is utilized in the preparation of glycopyranosiduronic acids linked to amino acids, forming compounds that are potentially useful for immunochemical studies (Chernyak et al., 1991).

  • N-Deprotection in Chemical Synthesis :The compound is involved in the N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under phase transfer catalysis conditions, important in synthetic chemistry (Albanese et al., 1997).

  • Synthesis of Isoquinoline Derivatives :Used in the Heck reaction for synthesizing isoquinoline derivatives, demonstrating its utility in complex organic syntheses (Ture et al., 2011).

  • As a tert-Butoxycarbonylation Reagent :It serves as a reagent for tert-butoxycarbonylation, a key reaction in organic synthesis, particularly for acidic proton-containing substrates like phenols and amines (Saito et al., 2006).

  • In Furan Ring Formation :It's instrumental in one-pot reactions leading to furan ring formation, an important process in the synthesis of various organic compounds (Fujita et al., 1997).

  • Derivatization for GC-MS Analysis :It is used in derivatization protocols for gas chromatography-mass spectrometry analysis, enhancing detection of various compounds (Birkemeyer, Kolasa, & Kopka, 2003).

  • In Enantiospecific Photocyclization :The compound is involved in enantiospecific photocyclization processes, an important aspect of stereochemistry in organic synthesis (Ayitou & Sivaguru, 2009).

Safety And Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-9-11(20-13(22)16(17,18)19)8-10-6-4-5-7-12(10)21/h4-7,11H,8-9H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSQKXVMGCVILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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